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Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzaldehyde

Cat. No.: B1367634 Get Quote

An In-Depth Technical Guide to 4-Chloro-3-hydroxybenzaldehyde: Synthesis, Properties, and

Applications

Introduction
4-Chloro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial

building block in organic synthesis. Its unique arrangement of chloro, hydroxyl, and formyl

functional groups on a benzene ring makes it a versatile intermediate for the preparation of a

wide range of more complex molecules. This guide provides a comprehensive overview of its

chemical properties, historical synthesis methodologies, and modern applications, particularly

within the pharmaceutical and materials science sectors. As a Senior Application Scientist, this

document is structured to deliver not just procedural steps but also the underlying chemical

principles and strategic considerations essential for researchers and drug development

professionals.

Nomenclature and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of any scientific investigation. 4-Chloro-
3-hydroxybenzaldehyde is systematically known by its IUPAC name and is registered under a

unique CAS number for unambiguous identification in databases and literature.

Systematic Identifiers:

IUPAC Name: 4-chloro-3-hydroxybenzaldehyde[1]
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CAS Number: 56962-12-0[1][2]

Molecular Formula: C₇H₅ClO₂[1][2]

Synonyms: 3-Hydroxy-4-chlorobenzaldehyde[2]

The physical and chemical properties of a compound dictate its handling, reactivity, and

suitability for various applications. The data below has been aggregated from established

chemical databases.

Table 1: Physicochemical Properties of 4-Chloro-3-hydroxybenzaldehyde

Property Value Source

Molecular Weight 156.56 g/mol [1][2]

Appearance
Colorless to off-white or slight

yellow solid
[2]

Boiling Point 251.3 ± 20.0 °C at 760 mmHg [2]

Density 1.4 ± 0.1 g/cm³ [2]

Flash Point 105.8 ± 21.8 °C [2]

LogP (Octanol/Water) 1.858 [2]

SMILES C1=CC(=C(C=C1C=O)O)Cl [1]

InChIKey
UJAFGNAOINNEKQ-

UHFFFAOYSA-N
[1]

Historical Context and Synthesis Methodologies
The synthesis of substituted hydroxybenzaldehydes is deeply rooted in the history of organic

chemistry, with several "named reactions" providing the foundational pathways. While a

singular discovery event for 4-chloro-3-hydroxybenzaldehyde is not prominently

documented, its synthesis relies on well-established formylation reactions applied to

substituted phenols. The two most relevant methods are the Vilsmeier-Haack and Reimer-

Tiemann reactions.
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Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic

compounds.[3] Discovered by Anton Vilsmeier and Albrecht Haack, the reaction utilizes a

phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide

(DMF), to generate an electrophilic iminium salt known as the "Vilsmeier reagent".[4][5] This

electrophile then attacks the activated aromatic ring.

Causality and Mechanism: The starting material for synthesizing 4-chloro-3-
hydroxybenzaldehyde via this route is o-chlorophenol. The hydroxyl group is a strong

electron-donating group, which activates the aromatic ring towards electrophilic substitution,

primarily at the ortho and para positions. Since the ortho position is already occupied by the

chloro group, the incoming electrophile is directed to the para position, yielding the desired

product. The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts

reactions, making it highly effective for activated substrates like phenols.[4]

Diagram: Vilsmeier-Haack Reaction Mechanism

Step 1: Vilsmeier Reagent Formation

Step 2: Electrophilic Aromatic Substitution

DMF

Vilsmeier Reagent
[ClCH=N⁺(CH₃)₂]Cl⁻

 + POCl₃

POCl₃

Iminium Intermediateo-Chlorophenol
 + Vilsmeier Reagent

4-Chloro-3-hydroxybenzaldehyde
 + H₂O (Hydrolysis)

Click to download full resolution via product page

Caption: Mechanism of the Vilsmeier-Haack reaction.
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Experimental Protocol: Synthesis from o-Chlorophenol[6]

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a

condenser, cool N,N-dimethylformamide (DMF) in an ice bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) or thionyl chloride

(SOCl₂) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms

the Vilsmeier reagent in situ.

Substrate Addition: Dissolve o-chlorophenol in a suitable solvent and add it slowly to the

freshly prepared Vilsmeier reagent.

Reaction: Heat the mixture under reflux for a specified time (e.g., 30 minutes) to drive the

formylation.[6] The reaction temperature depends on the substrate's reactivity and can range

from 0°C to 80°C.[3]

Work-up: Cool the reaction mixture and pour it onto crushed ice. This hydrolyzes the

intermediate iminium salt to the final aldehyde.

Purification: Neutralize the solution with a base (e.g., sodium hydroxide solution). The

product can then be extracted with an organic solvent (e.g., ethyl acetate), dried over

anhydrous sodium sulfate, and purified using column chromatography.

Reimer-Tiemann Reaction
The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is another

classic method for the ortho-formylation of phenols.[7][8][9] It involves reacting a phenol with

chloroform (CHCl₃) in the presence of a strong base.[9]

Causality and Mechanism: The reaction's key reactive species is dichlorocarbene (:CCl₂),

which is generated from the deprotonation of chloroform by the hydroxide base.[9][10] The

phenoxide ion, formed from the deprotonation of the phenol, acts as the nucleophile and

attacks the highly electrophilic dichlorocarbene.[9] This reaction typically favors substitution at

the ortho position due to coordination between the phenoxide oxygen and the carbene.

However, if both ortho positions are blocked, or in the case of certain substrates, para-

substitution can occur. For o-chlorophenol, the reaction would theoretically yield 4-chloro-3-
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hydroxybenzaldehyde as one of the products, although yields and selectivity can be an issue

compared to the Vilsmeier-Haack approach.

Diagram: Reimer-Tiemann Reaction Mechanism

Step 1: Dichlorocarbene Formation

Step 2: Electrophilic Attack and Hydrolysis

Chloroform (CHCl₃)

CCl₃⁻ Carbanion

+ OH⁻

OH⁻

Dichlorocarbene (:CCl₂)

- Cl⁻

o-Chlorophenoxide

Dichloromethyl Intermediate

+ :CCl₂

4-Chloro-3-hydroxybenzaldehyde

+ 2 OH⁻, then H₃O⁺
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Caption: Mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: General Procedure

Phase Setup: The reaction is typically run in a biphasic system because hydroxides are not

soluble in chloroform.[9] An aqueous solution of a strong base (e.g., NaOH) and an organic

phase of chloroform containing the phenol are used. A phase-transfer catalyst can be added

to improve reactant mixing.

Reaction: The mixture is heated to initiate the reaction. Once started, the reaction can be

highly exothermic and may require cooling to control.[9]

Intermediate Formation: The phenoxide attacks the dichlorocarbene, forming a

dichloromethyl-substituted intermediate.

Hydrolysis: The intermediate is hydrolyzed under the basic conditions to the aldehyde.

Work-up: After the reaction is complete, the mixture is cooled and acidified. The product is

then extracted with an organic solvent and purified, typically by chromatography or

recrystallization.

Spectroscopic Analysis and Characterization
Unambiguous characterization of the synthesized product is critical. Standard spectroscopic

techniques are employed to confirm the structure of 4-Chloro-3-hydroxybenzaldehyde.

Table 2: Spectroscopic Data Summary (Predicted & Typical Values)
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Technique Key Features and Expected Values

¹H NMR

- Aldehyde proton (CHO) singlet around 9.8

ppm. - Phenolic proton (OH) broad singlet,

position variable (e.g., 5-6 ppm). - Aromatic

protons showing characteristic splitting patterns

for a 1,2,4-trisubstituted ring (e.g., doublets and

doublet of doublets between 7.0-7.8 ppm).

¹³C NMR

- Carbonyl carbon (C=O) signal around 190-195

ppm. - Aromatic carbons in the range of 115-160

ppm, with carbons attached to O and Cl

showing distinct shifts.

IR Spectroscopy

- Strong C=O stretch for the aldehyde at ~1670-

1700 cm⁻¹. - Broad O-H stretch for the phenol

group around 3100-3400 cm⁻¹. - C-H stretches

for the aromatic ring around 3000-3100 cm⁻¹. -

C-Cl stretch in the fingerprint region (~600-800

cm⁻¹).

Mass Spectrometry

- Molecular ion peak [M]⁺ at m/z ≈ 156. -

Isotopic pattern characteristic of one chlorine

atom ([M+2]⁺ peak is about one-third the

intensity of the [M]⁺ peak).

Note: Specific chemical shifts and absorption frequencies can vary based on the solvent and

instrument used.

Applications in Research and Drug Development
Substituted benzaldehydes are foundational scaffolds in medicinal chemistry. The presence of

hydroxyl, chloro, and aldehyde groups in 4-Chloro-3-hydroxybenzaldehyde provides multiple

reaction sites for building more complex molecules.

Role as a Synthetic Intermediate:

Pharmaceutical Building Block: The aldehyde group can undergo reactions like reductive

amination to install amine functionalities, Wittig reactions to form alkenes, or oxidation to
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form a carboxylic acid. The phenolic hydroxyl group can be alkylated or acylated. These

transformations are fundamental in constructing drug candidates. Halogenated aromatic

compounds are prevalent in pharmaceuticals, where the halogen can improve properties like

metabolic stability or binding affinity.[11]

Precursor to Heterocycles: It serves as a precursor for synthesizing various heterocyclic

compounds, which are core structures in many pharmaceuticals and agrochemicals.[12]

Analog Synthesis: In drug discovery programs, this molecule can be used to synthesize

analogs of lead compounds, allowing for the systematic exploration of structure-activity

relationships (SAR). For example, it could be used in the synthesis of chalcones, a class of

compounds known for their diverse biological activities.

Diagram: Synthetic Utility Workflow

Key Transformations Resulting Scaffolds

4-Chloro-3-hydroxybenzaldehyde

Reductive Amination
(+ R₂NH, [H])

Oxidation
(+ [O])

O-Alkylation
(+ R-X, Base)

Benzylamine Derivative

Benzoic Acid Derivative

Aromatic Ether Derivative

Click to download full resolution via product page

Caption: Key synthetic transformations of the title compound.

Safety and Handling
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According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 4-Chloro-3-hydroxybenzaldehyde presents several hazards.

GHS Hazard Statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H318: Causes serious eye damage.[1]

H335: May cause respiratory irritation.[1]

Handling Precautions:

Work in a well-ventilated area or fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Store in a cool, dry, and tightly sealed container away from incompatible materials.

Conclusion
4-Chloro-3-hydroxybenzaldehyde is a valuable and versatile chemical intermediate whose

synthesis is grounded in classic organic reactions. Its utility in the construction of complex

molecules makes it an important tool for scientists in drug discovery and materials science. A

thorough understanding of its synthesis, from the mechanistic principles of the Vilsmeier-Haack

and Reimer-Tiemann reactions to the practicalities of experimental protocols, is essential for its

effective application. Coupled with rigorous spectroscopic characterization and adherence to

safety protocols, researchers can confidently leverage this compound to advance their

scientific objectives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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